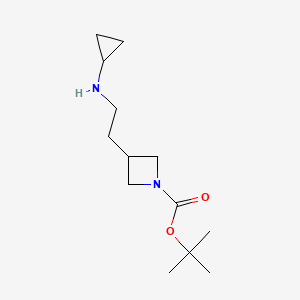
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder commonly used in various fields, including medical, environmental, and industrial research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-propylpiperazine with chloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazine derivatives.
Oxidation: N-oxides of the original compound.
Reduction: Corresponding alcohols.
科学的研究の応用
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can disrupt normal cellular functions, leading to antimicrobial or cytotoxic effects .
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one
- 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one
- 2-Chloro-1-(4-ethylpiperazin-1-yl)ethan-1-one
Uniqueness
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one is unique due to its specific propyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
特性
CAS番号 |
695812-81-8 |
|---|---|
分子式 |
C9H17ClN2O |
分子量 |
204.70 g/mol |
IUPAC名 |
2-chloro-1-(4-propylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C9H17ClN2O/c1-2-3-11-4-6-12(7-5-11)9(13)8-10/h2-8H2,1H3 |
InChIキー |
ZMISUNLWIGFBQA-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCN(CC1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


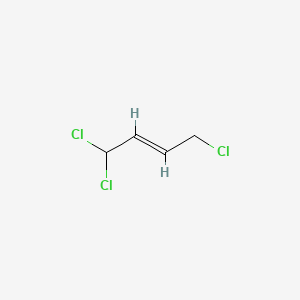
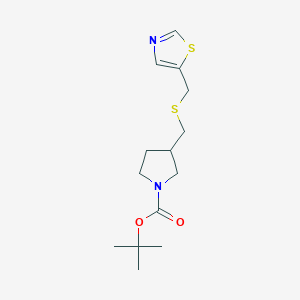

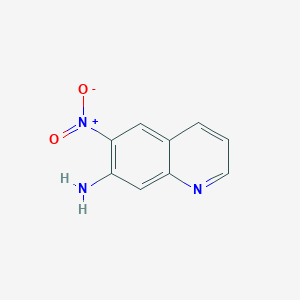
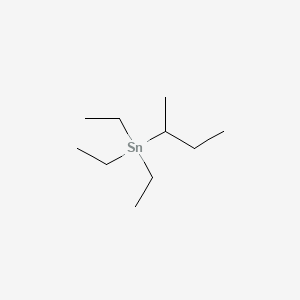
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)
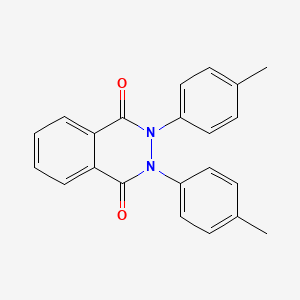
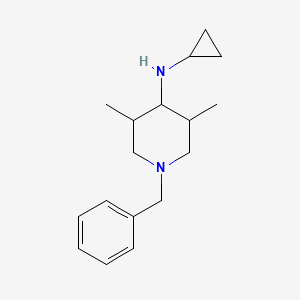
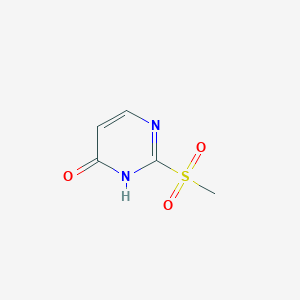


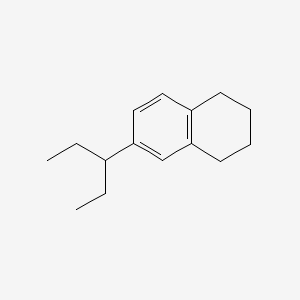
![3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13951817.png)
